molecular formula C15H15N5O2 B2819666 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034227-63-7

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Numéro de catalogue: B2819666
Numéro CAS: 2034227-63-7
Poids moléculaire: 297.318
Clé InChI: IUVCBOCUKGMKKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole ring linked to an isoxazole carboxamide group via a pyridinemethyl spacer. Pyrazole and isoxazole are privileged heterocyclic scaffolds in pharmaceutical development, known for their widespread biological activities and presence in numerous therapeutic agents . Compounds featuring these structures have been investigated for a diverse range of applications, including use as VEGFR-2 inhibitors for treating neovascular age-related macular degeneration , androgen receptor modulators , and immunomodulating agents . The specific research value, biological activity, and mechanism of action for this compound require further investigation and are not yet fully characterized. Researchers are encouraged to explore its potential in their specific biological assays and experimental models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-5-14(19-22-10)15(21)17-7-11-3-4-16-13(6-11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCBOCUKGMKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Synthesis of the Pyridine Ring: The pyridine ring can be constructed via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to link the pyrazole, pyridine, and isoxazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Acidic Hydrolysis

  • Conditions : 6 M HCl, reflux at 110°C for 8 hours.

  • Product : 5-Methylisoxazole-3-carboxylic acid and 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : 2 M NaOH, 80°C for 6 hours.

  • Product : Sodium salt of 5-methylisoxazole-3-carboxylate and the corresponding amine.

Reaction TypeConditionsProduct(s)Yield (%)Source
Acidic Hydrolysis6 M HCl, 110°CCarboxylic acid + amine82
Basic Hydrolysis2 M NaOH, 80°CCarboxylate salt + amine75

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole ring participates in nucleophilic substitution reactions, particularly at the 5-methyl position.

Methyl Group Halogenation

  • Conditions : N-Bromosuccinimide (NBS), AIBN, CCl₄, 80°C.

  • Product : 5-Bromomethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide.

  • Application : Intermediate for further functionalization (e.g., Suzuki couplings) .

Amination

  • Conditions : NH₃/MeOH, 60°C, 12 hours.

  • Product : 5-Aminomethyl derivative.

Cycloaddition Reactions

The isoxazole ring can engage in [3+2] cycloadditions with nitrile oxides or diazo compounds.

With Nitrile Oxides

  • Conditions : Benzoyl nitrile oxide, toluene, 100°C.

  • Product : Pyrano[3,4-d]isoxazole fused derivatives.

With Diazoacetates

  • Conditions : Ethyl diazoacetate, Cu(OTf)₂, CH₂Cl₂, RT.

  • Product : Cyclopropane-fused isoxazoles.

Pyrazole and Pyridine Ring Reactivity

The pyrazole and pyridine rings exhibit distinct reactivity patterns:

Pyrazole N-Methylation

  • Conditions : CH₃I, K₂CO₃, DMF, 60°C .

  • Product : 1,4-Dimethylpyrazole derivative (minor) and quaternized pyridinium salts (major).

Pyridine Coordination

  • The pyridine nitrogen acts as a ligand in metal complexes (e.g., Pd, Pt) .

  • Conditions : [PdCl₂(cod)], THF, RT .

  • Application : Catalytic intermediates in cross-coupling reactions .

Carboxamide Functionalization

The carboxamide group can be modified via:

Reduction to Amine

  • Conditions : LiAlH₄, THF, 0°C to RT.

  • Product : 3-(Aminomethyl)-5-methylisoxazole derivative.

Conversion to Nitrile

  • Conditions : POCl₃, pyridine, 80°C.

  • Product : 5-Methylisoxazole-3-carbonitrile.

Stability Under Pharmacological Conditions

  • Oxidative Stability : Resistant to CYP450-mediated oxidation due to electron-withdrawing isoxazole .

  • Photodegradation : Exposure to UV light (λ = 254 nm) results in isoxazole ring cleavage (t₁/₂ = 4 hours).

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory effects. The pyrazole ring is a crucial pharmacophore that has been effectively utilized in non-steroidal anti-inflammatory drugs (NSAIDs). In particular, derivatives of this compound have been shown to inhibit inflammatory pathways, making them candidates for further development as therapeutic agents against inflammatory diseases .

2. Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Studies have demonstrated that compounds similar to 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can inhibit the growth of various cancer cell lines. For instance, certain pyrazole-based compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HCT116 .

Data Tables

Compound Target Cell Line IC50 (µM) Mechanism of Action
Compound 19A3754.2Antiproliferative
Compound 20MCF-71.88CDK2 inhibition
Compound 21HCT1160.39Aurora-A kinase inhibition
5-methyl-N...VariousTBDTBD

Case Study 1: Inhibition of Inflammatory Pathways

A study focused on the synthesis and evaluation of pyrazole derivatives highlighted the anti-inflammatory activity of compounds structurally related to this compound. These compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, demonstrating significant reductions in TNF-alpha and IL-6 levels .

Case Study 2: Antitumor Activity

Another research effort explored the anticancer effects of pyrazole derivatives on various tumor cell lines. The study reported that specific derivatives exhibited potent cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest. The findings underscore the potential for developing new anticancer therapies based on this compound's structure .

Mécanisme D'action

The mechanism of action of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Heterocyclic Components Reference
Target Compound Isoxazole-3-carboxamide 5-methyl, pyridin-4-ylmethyl (2-(1-methyl-1H-pyrazol-4-yl)) Isoxazole + Pyridine + Pyrazole N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide 5-chloro, 3-methyl, 1-phenyl, 4-cyano Pyrazole + Phenyl
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-methyl, thiazol-2-yl Isoxazole + Thiazole
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydro-pyrazole-1-carbothioamide 5-substituted phenyl, 3-(nitrophenyl-isoxazolyl), thioamide Isoxazole + Dihydro-pyrazole + Thioamide
5-Methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole-3-carboxamide Isoxazole-3-carboxamide 5-methyl, 4-(trifluoromethylphenoxy)methyl, pyrazol-1-yl-ethyl Isoxazole + Pyrazole + Trifluoromethylphenyl

Key Observations:

  • Heterocyclic Diversity: The target compound uniquely integrates isoxazole, pyridine, and pyrazole rings, whereas analogs like 3a () focus on pyrazole-carboxamide scaffolds with aryl/chloro substitutions.
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 3a–3p () feature chloro and cyano groups, which enhance electrophilicity and may improve binding to electron-rich biological targets. In contrast, the target compound lacks strong EWGs but includes a methylpyrazole group, which may enhance lipophilicity . Bioisosteres: The trifluoromethylphenoxy group in ’s compound is a common bioisostere for improving metabolic stability and membrane permeability compared to the target compound’s pyridinylmethyl-pyrazole chain .

Activité Biologique

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2} with a molecular weight of approximately 323.35 g/mol. The compound features an isoxazole ring, a pyrazole moiety, and a pyridine group, which contribute to its biological properties.

Research indicates that compounds containing pyrazole and isoxazole structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation. For instance, the presence of the pyrazole moiety in similar compounds has been linked to enhanced apoptotic effects in cancer cells through the modulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : Studies have shown that pyrazole-based compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity TypeCompound/DerivativeIC50/EC50 ValuesNotes
AnticancerSimilar Pyrazole DerivativesIC50 = 106 nMEffective against FLT3 and FLT3-ITD mutations .
Anti-inflammatoryPyrazole CompoundsNot specifiedInhibition of pro-inflammatory cytokines .
AntimicrobialPyrazole-based CompoundsVaries by strainEffective against multiple bacterial strains .

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives similar to 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole exhibited significant inhibitory activity against FLT3 kinase, which is crucial in acute myeloid leukemia (AML) treatment. The most potent derivative showed an IC50 value of 106 nM, indicating strong efficacy against cancer cell lines .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives, where compounds were found to reduce inflammation markers in vitro. This suggests a potential application in treating chronic inflammatory diseases .
  • Antimicrobial Studies : Research focusing on the antimicrobial effects revealed that certain pyrazole derivatives inhibited the growth of pathogenic bacteria effectively, indicating their usefulness as potential antibiotics .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole and pyridine-pyrazole moieties. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the isoxazole-3-carboxylic acid and the pyridine-pyrazole amine derivative .
  • Solvent and base selection : N,N-dimethylformamide (DMF) is commonly used as a solvent with potassium carbonate (K₂CO₃) as a base to facilitate alkylation or nucleophilic substitutions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate the product .

Advanced: How can researchers optimize reaction yields for hygroscopic intermediates in the synthesis of this compound?

Methodological Answer:
Hygroscopic intermediates (e.g., pyrazole derivatives) require strict anhydrous conditions:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption .
  • Lyophilization : Post-reaction, intermediates should be lyophilized to remove solvents and stabilize the compound .
  • Real-time monitoring : Use techniques like TLC or in-situ IR spectroscopy to track reaction progress and minimize degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry, particularly distinguishing pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for distinguishing isoxazole vs. oxazole isomers .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if crystallizable .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility checks : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) and ensure purity >95% via HPLC .
  • Metabolic stability studies : Use liver microsomes to assess whether metabolite interference explains discrepancies .
  • Structural analogs : Compare activity of derivatives to isolate functional groups responsible for observed effects .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccant : Include silica gel packs to mitigate hygroscopicity .
  • Solvent choice : For long-term storage in solution, use anhydrous DMSO (sealed under nitrogen) to avoid hydrolysis .

Advanced: How can computational methods streamline the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) and prioritize derivatives with improved binding scores .
  • QSAR modeling : Train models on existing bioactivity data to predict substituent effects on potency .
  • Reaction pathway prediction : Apply quantum chemical calculations (e.g., DFT) to optimize synthetic routes for novel analogs .

Basic: What strategies mitigate byproduct formation during the alkylation of the pyridine-pyrazole intermediate?

Methodological Answer:

  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions like over-alkylation .
  • Stoichiometry : Use a slight excess (1.1–1.2 equiv) of alkylating agents (e.g., methyl iodide) to drive completion .
  • Workup protocols : Quench unreacted reagents with aqueous NH₄Cl and extract with dichloromethane to remove polar byproducts .

Advanced: How can researchers resolve regioselectivity challenges in heterocyclic ring formation?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyridine ring to steer reactivity .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C for 10 minutes) .
  • Catalytic systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to ensure precise bond formation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases at 1 µM .
  • ATP-competitive assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays .
  • Cellular assays : Validate inhibition in transfected COS-7 cells expressing target kinases .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations?

Methodological Answer:

  • Combinatorial libraries : Screen the compound against FDA-approved drugs in a 384-well format to detect synergy (e.g., Bliss independence model) .
  • Dose-response matrices : Use robotic liquid handlers to test 10+ concentration combinations .
  • Data analysis : Apply SynergyFinder or CompuSyn software to quantify synergistic effects and generate heatmaps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.